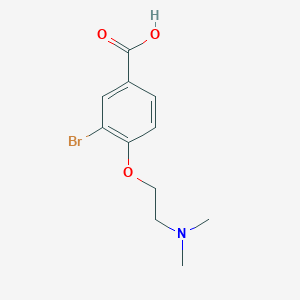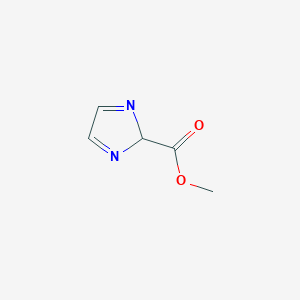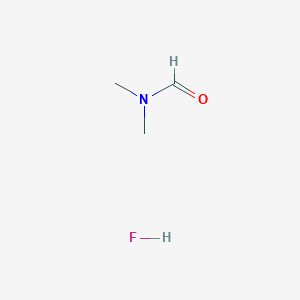
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of an oxazole ring fused with a spiro cyclopropane, making it an interesting subject for research in organic chemistry. The molecular formula of this compound is C6H7NO2, and it has a molecular weight of 125.1253 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one can be achieved through various methods. One common approach involves the cyclopropanation of benzylideneisoxazol-5-one using diazomethane. This reaction proceeds via a double methylene transfer, resulting in the formation of the spiro-fused cyclopropane . The reaction conditions typically include the use of diethyl ether as a solvent and sodium metal for the distillation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated heterocycles.
Applications De Recherche Scientifique
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one: This compound has a similar spiro structure but with additional phenyl and methylbenzyl groups.
6-Oxa-4-azaspiro(2.4)hept-4-en-7-one: Another spiro compound with a different substitution pattern.
2-Oxa-6-azaspiro(3.3)heptane: A related compound with a different ring size and substitution.
Uniqueness
7-Methyl-5-oxa-6-azaspiro(24)hept-6-en-4-one is unique due to its specific spiro-fused oxazole structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
10258-23-8 |
|---|---|
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
7-methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one |
InChI |
InChI=1S/C6H7NO2/c1-4-6(2-3-6)5(8)9-7-4/h2-3H2,1H3 |
Clé InChI |
OHSLPCOXFQWAMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=O)C12CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)


![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)








